5-Cyclopropyl-1,3,4-oxadiazol-2-amine
Overview
Description
Mechanism of Action
Target of Action
It’s known that 1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors . Acetylcholinesterase plays a crucial role in nerve signal transmission, and its inhibition can have significant effects on neurological function .
Mode of Action
1,3,4-oxadiazole derivatives have been shown to interact with crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction can inhibit the enzyme’s activity, affecting the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft .
Biochemical Pathways
The inhibition of acetylcholinesterase can affect cholinergic neurotransmission, impacting various neurological processes .
Result of Action
The inhibition of acetylcholinesterase by 1,3,4-oxadiazole derivatives can lead to an increase in acetylcholine levels in the synaptic cleft, potentially affecting nerve signal transmission .
Biochemical Analysis
Biochemical Properties
5-Cyclopropyl-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxadiazole derivatives, including this compound, have been shown to exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission . These interactions are primarily non-covalent, blocking the entry into the enzyme’s catalytic site and thereby inhibiting its activity . Additionally, this compound has been reported to interact with various proteins involved in cancer cell proliferation, such as thymidylate synthase and topoisomerase II .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the compound’s interaction with AChE and BChE involves binding to the enzyme’s active site, preventing substrate access and subsequent catalysis . Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and repair, by stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands . These molecular interactions result in significant changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated stability under various experimental conditions, maintaining its activity over extended periods . Degradation products have been observed under certain conditions, which may influence its biological activity . Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent, with a threshold beyond which the compound’s toxicity outweighs its therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of metabolites with different biological activities . For example, the oxadiazole ring can be hydroxylated and subsequently conjugated with sulfate or glucuronic acid . These metabolic processes influence the compound’s pharmacokinetics and overall biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which influence its intracellular concentration and distribution . Additionally, binding proteins in the cytoplasm and nucleus facilitate the compound’s localization to specific cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific subcellular compartments, influencing its function . For instance, phosphorylation of this compound can enhance its binding affinity to nuclear receptors, modulating gene expression and cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of thiosemicarbazides or semicarbazides. One common method is the dehydration of semicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent . Another approach involves the use of tosyl chloride and pyridine to mediate the cyclization of thiosemicarbazides .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis of oxadiazoles involve optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, amines, and other heterocyclic compounds .
Scientific Research Applications
5-Cyclopropyl-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
- 5-Isopropyl-1,3,4-oxadiazol-2-amine
- 5-Cyclobutyl-1,3,4-oxadiazol-2-amine
- 5-Cyclopropyl-1,3,4-thiadiazol-2-amine
Uniqueness
5-Cyclopropyl-1,3,4-oxadiazol-2-amine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of new compounds with enhanced biological activities and improved pharmacokinetic profiles .
Properties
IUPAC Name |
5-cyclopropyl-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHGGEZILMHEAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588015 | |
Record name | 5-Cyclopropyl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89179-60-2 | |
Record name | 5-Cyclopropyl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-cyclopropyl-1,3,4-oxadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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